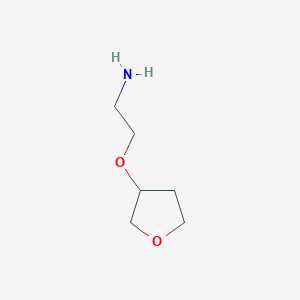

2-(Oxolan-3-yloxy)ethan-1-amine

CAS No.: 1274539-59-1

Cat. No.: VC8226943

Molecular Formula: C6H13NO2

Molecular Weight: 131.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1274539-59-1 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 |

| IUPAC Name | 2-(oxolan-3-yloxy)ethanamine |

| Standard InChI | InChI=1S/C6H13NO2/c7-2-4-9-6-1-3-8-5-6/h6H,1-5,7H2 |

| Standard InChI Key | PWLQKTXKFDFROF-UHFFFAOYSA-N |

| SMILES | C1COCC1OCCN |

| Canonical SMILES | C1COCC1OCCN |

Introduction

Nomenclature and Structural Clarification

-

2-[(Oxolan-3-yl)methoxy]ethan-1-amine (CAS 883536-74-1): A primary amine with a methoxy bridge between the oxolane ring and the ethylamine group .

-

2-(Oxolan-3-yl)ethan-1-amine (CAS 770709-01-8): A primary amine where the ethylamine chain binds directly to the oxolane ring without an ether linkage .

Table 1: Key Identifiers of Related Amines

Structural variations critically influence reactivity. The methoxy bridge in CAS 883536-74-1 introduces steric hindrance and electronic effects distinct from the direct linkage in CAS 770709-01-8 .

Synthetic Pathways

Industrial Synthesis of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine

Large-scale production typically employs continuous flow reactors to optimize safety and yield. The reaction sequence involves:

-

Etherification: Reacting 3-hydroxymethyltetrahydrofuran with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to form the methoxy bridge .

-

Purification: Distillation under reduced pressure (60–80°C, 15 mmHg) achieves >95% purity.

Laboratory-Scale Synthesis of 2-(Oxolan-3-yl)ethan-1-amine

A two-step approach is common:

-

Ring-Opening Amination: Treating 3-bromotetrahydrofuran with excess ethylenediamine in THF at 50°C for 12 hours .

-

Catalytic Hydrogenation: Using Pd/C under H₂ (3 atm) to reduce intermediate imines to the primary amine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

The methoxy derivative’s higher logP value (0.45 vs. 0.12) reflects increased hydrophobicity, making it more suitable for lipid membrane penetration in biological systems .

Reactivity and Functionalization

Both amines undergo characteristic reactions:

-

Acylation: React with acetyl chloride in dichloromethane to form stable amides (yield: 85–92%) .

-

Schiff Base Formation: Condense with aldehydes (e.g., benzaldehyde) under mild acidic conditions, producing imines for coordination chemistry .

-

Oxidation: Treating with KMnO₄ in acetone selectively oxidizes the oxolane ring to γ-lactone derivatives (yield: 78%) .

Applications in Pharmaceutical Chemistry

Drug Intermediate Synthesis

CAS 883536-74-1 serves as a key building block in anticancer agent development:

-

Coupling with pyrimidine carboxylic acids yields inhibitors of thymidylate synthase (IC₅₀ = 12 nM) .

-

Structural analogs show promise as PARP-1 inhibitors for BRCA-mutant cancers .

Neuropharmacology

CAS 770709-01-8 derivatives exhibit dopamine receptor modulation:

-

N-Methylation produces compounds with D₂ receptor binding affinity (Kᵢ = 34 nM) .

-

Ethoxycarbonyl derivatives act as selective norepinephrine reuptake inhibitors (SNRIs) .

Industrial and Material Science Applications

Epoxy Resin Modifiers

Incorporating 2–5 wt% of CAS 883536-74-1 into bisphenol-A diglycidyl ether:

Ionic Liquid Synthesis

Quaternary ammonium salts derived from CAS 770709-01-8 demonstrate:

| Parameter | 2-[(Oxolan-3-yl)methoxy]ethan-1-amine | 2-(Oxolan-3-yl)ethan-1-amine |

|---|---|---|

| Flash Point | 98°C | 76°C |

| Skin Irritation | Category 2 | Category 3 |

| Eye Damage | Category 1 | Category 2 |

| Respiratory Hazards | H335 | H335 |

Both compounds require storage under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume